

Optimizing TNG348 dosage to minimize offtarget effects

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Compound of Interest		
Compound Name:	TNG348	
Cat. No.:	B15136822	Get Quote

Technical Support Center: TNG348

Disclaimer: The clinical development of **TNG348** was discontinued in May 2024 due to observations of grade 3/4 liver function abnormalities in patients participating in a Phase 1/2 clinical trial.[1][2][3][4][5] This document is intended for preclinical researchers and drug development professionals for informational and research purposes only.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of **TNG348** in preclinical settings, with a focus on understanding and minimizing off-target effects, particularly the observed hepatotoxicity.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with **TNG348**.

Issue 1: Observed Hepatotoxicity in In Vivo Models

Question: We are observing elevated liver enzymes (e.g., ALT, AST) in our animal models treated with **TNG348**. How can we investigate and potentially mitigate this?

Answer:

Troubleshooting & Optimization





The observation of elevated liver enzymes is consistent with the clinical findings that led to the discontinuation of **TNG348**'s development.[1][2][4][5] A systematic approach is necessary to understand the mechanism of this toxicity in your preclinical model.

Recommended Investigative Workflow:

- Confirm On-Target Activity: First, ensure that the administered dose is achieving the desired biological effect. Measure pharmacodynamic markers of USP1 inhibition, such as the accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2) in tumor tissue or surrogate tissues.[3][6] This will help to distinguish between on-target toxicity and off-target effects.
- Dose-Response Assessment: Conduct a dose-response study to determine the therapeutic window. Evaluate liver enzyme levels and histological changes in the liver at various doses, including those below the effective dose for tumor growth inhibition. This will help to establish a dose-toxicity relationship.
- In Vitro Hepatocyte Toxicity Assays: Utilize primary hepatocytes or liver spheroids from the same species as your animal model to assess direct cytotoxicity. This can help determine if **TNG348** itself or a metabolite is directly toxic to liver cells.
- Metabolite Profiling: Investigate the metabolic profile of TNG348 in liver microsomes or in plasma and liver tissue from treated animals. It is possible that a reactive metabolite is responsible for the observed hepatotoxicity.

Experimental Protocol: In Vitro Hepatocyte Viability Assay

This protocol outlines a general procedure for assessing the direct cytotoxic effects of **TNG348** on primary hepatocytes.

- Cell Plating:
 - Thaw cryopreserved primary hepatocytes according to the supplier's instructions.
 - Plate the hepatocytes in collagen-coated 96-well plates at a density of 5 x 104 cells per well.



- Allow the cells to attach and recover for 24 hours in a humidified incubator at 37°C and 5%
 CO2.
- Compound Treatment:
 - Prepare a 10-point serial dilution of TNG348 in a suitable vehicle (e.g., DMSO). The final DMSO concentration in the cell culture medium should be ≤ 0.1%.
 - Remove the plating medium from the cells and add fresh medium containing the different concentrations of **TNG348**. Include vehicle-only controls.
 - Incubate the cells for 24, 48, and 72 hours.
- Viability Assessment (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay):
 - Remove the plates from the incubator and allow them to equilibrate to room temperature.
 - Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle-only controls.
 - Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TNG348?

A1: **TNG348** is an allosteric, selective, and reversible inhibitor of Ubiquitin-Specific Protease 1 (USP1).[3][6] USP1 is a deubiquitinating enzyme that plays a crucial role in the DNA damage







tolerance pathway, specifically in the regulation of PCNA ubiquitination and the Fanconi anemia pathway.[7] By inhibiting USP1, **TNG348** prevents the deubiquitination of key proteins like PCNA and FANCD2, leading to an accumulation of DNA damage and ultimately synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[6][8][9]

Q2: What are the known off-target effects of TNG348 from preclinical studies?

A2: Preclinical selectivity profiling of **TNG348** showed it to be a highly selective inhibitor of USP1.[6] In a panel of 47 deubiquitinating enzymes (DUBs), USP1 was the only one significantly inhibited.[6] When tested against a panel of 468 kinases, a significant binding interaction was only observed with ULK3 kinase at a high concentration (10 μ M).[6] In a broader safety panel of 78 targets, **TNG348** was largely inactive, with only modest antagonism of the 5-HT2B receptor.[6]

Q3: Why was the clinical development of **TNG348** discontinued?

A3: The Phase 1/2 clinical trial of **TNG348** was discontinued due to observed liver toxicity.[1][2] [3] Specifically, grade 3/4 liver function abnormalities were reported in patients who had been on the treatment for more than eight weeks.[1][2][4] This indicates a significant off-target effect in humans that was not fully anticipated from the preclinical studies.

Q4: What was the intended clinical application of **TNG348**?

A4: **TNG348** was being developed for the treatment of solid tumors with BRCA1/2 mutations or other forms of homologous recombination deficiency (HRD).[10][11] It was intended to be used as a monotherapy and in combination with PARP inhibitors, such as olaparib, to potentially overcome PARP inhibitor resistance.[9][10][12]

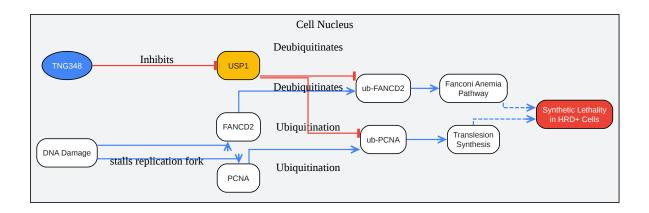
Data and Visualizations TNG348 Selectivity Profile

The following table summarizes the preclinical selectivity data for TNG348.



Target Class	Number of Targets Screened	Significant Off- Target Hits	Notes
Deubiquitinating Enzymes (DUBs)	47	None	USP1 was the only DUB significantly inhibited.[6]
Kinases	468	ULK3	89% inhibition observed at 10 μM.[6]
General Safety Targets	78	5-HT2B receptor	Modest antagonism observed.[6]

Signaling Pathway of TNG348 Action

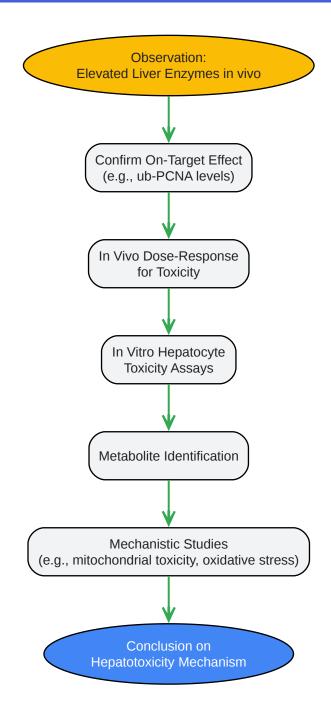


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Caption: Intended mechanism of action of **TNG348**, leading to synthetic lethality in HRD+ cancer cells.

Experimental Workflow for Investigating Hepatotoxicity



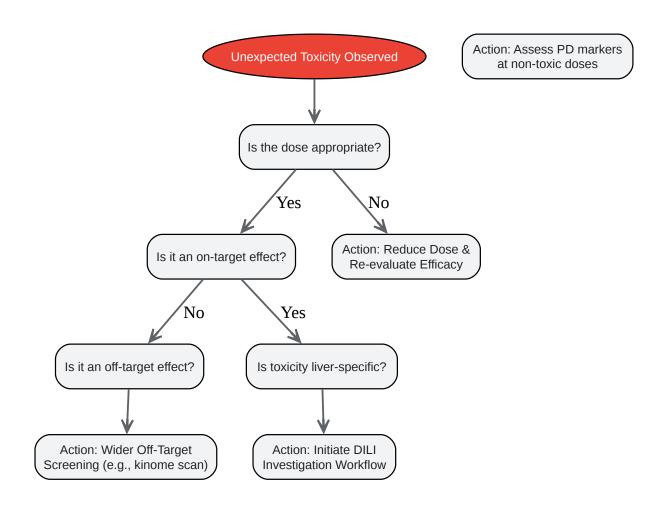


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Caption: A suggested experimental workflow for investigating drug-induced liver injury (DILI).

Troubleshooting Logic for Unexpected Toxicity





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Caption: A decision tree for troubleshooting unexpected toxicity in preclinical studies.

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